molecular formula C9H12BrNO2 B1381101 2-Bromo-5-(2-ethoxyethoxy)pyridine CAS No. 1691936-08-9

2-Bromo-5-(2-ethoxyethoxy)pyridine

Cat. No.: B1381101
CAS No.: 1691936-08-9
M. Wt: 246.1 g/mol
InChI Key: NHBJCTSAFFEMDY-UHFFFAOYSA-N
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Description

2-Bromo-5-(2-ethoxyethoxy)pyridine is a brominated pyridine derivative featuring an ethoxyethoxy substituent at the 5-position and a bromine atom at the 2-position. For example, 5-bromo-2-ethoxypyridine is prepared by reacting 2,5-dibromopyridine with sodium hydroxide in ethanol under reflux conditions . The ethoxyethoxy group enhances polarity and solubility in polar solvents, making it valuable as an intermediate in pharmaceutical and organic synthesis. Its molecular formula is inferred as C₉H₁₁BrNO₂, with a molar mass of approximately 257.1 g/mol.

Preparation Methods

Preparation of 2-Bromo-5-aldehyde pyridine

This method involves a Grignard reaction using 2,5-dibromopyridine as a starting material.

1.1. Method Outline

  • Dissolve 2,5-dibromopyridine in a solvent (xylene, tetrahydrofuran, toluene, or diethyl ether).
  • Add a Grignard reagent (cyclohexyl magnesium chloride, isopropyl magnesium chloride, or methyl magnesium chloride) to the solution and carry out a Grignard reaction under a protective atmosphere at 0-20°C. The molar ratio of 2,5-dibromopyridine to the Grignard reagent is 1:1-2.
  • Add DMF (2 to 50 times the mole number of 2,5-dibromopyridine) to the reaction mixture under a protective atmosphere until the reaction is complete.
  • Adjust the reaction system to be acidic (pH 1-4) using an acidic reagent (hydrochloric acid, sulfuric acid, formic acid, acetic acid, or phosphoric acid).
  • Extract the product using an organic solvent (xylene, ethyl acetate, toluene, dichloromethane, or n-heptane), wash, and distill.
  • Dissolve the residue in a solvent (n-heptane, n-hexane, petroleum ether, toluene, diethyl ether, or ethyl acetate), crystallize, and dry to obtain 2-bromo-5-aldehyde pyridine. The solid product can be collected via filtration or centrifugation.

1.2. Example Procedure

  • Flush a reaction bottle with N2 three times, add 300g of tetrahydrofuran, and then add 100g of 2,5-dibromopyridine. Cool to 15°C, and slowly add 241g of isopropyl magnesium chloride over 1 hour, and activate for 15 hours.
  • Add 76g of DMF, completing the addition within 1 hour, and react for 30 minutes until the reaction is complete. Add a hydrochloric acid/water mixture to adjust the reaction system until clear. Extract three times with toluene, combine the organic phases, and distill under reduced pressure at 50-60°C. Dissolve in toluene, cool to crystallize, filter the precipitated crystals, and dry to obtain 63g of a light yellow solid with a purity of 99.2% and a yield of 80.24%.

1.3. Advantages

  • Simple reaction conditions
  • Low preparation cost
  • High yield and purity
  • Suitable for large-scale production

Preparation of 2-Nitro-5-bromopyridine

This method uses 2-amino-5-bromopyridine as the starting material.

2.1. Method Outline

  • Add 2-amino-5-bromopyridine to acetic acid and stir to obtain a material system, keeping the temperature below 30°C.
  • Slowly add peracetic acid to the material system and react under agitation, maintaining the temperature below 40°C, with a reaction temperature between 30-50°C. The molar ratio of 2-amino-5-bromopyridine to peracetic acid is 1:1-10.
  • After the reaction is complete, distill off the acetic acid under reduced pressure, cool the mixture to below 40°C, add water, and adjust the pH to alkaline (7-9) with a hydroxide.
  • Cool the mixture to below 20°C, filter, and dry to obtain the product. Recrystallization can be performed to improve the purity of the product.

2.2. Example Procedure

  • Add 500L of glacial acetic acid and 150L of recovered acetic acid to a 1000L reactor with stirring and cooling water. Slowly add 120kg of 2-amino-5-bromopyridine, controlling the temperature at 20°C, and stir for 30 minutes.
  • Slowly add 300kg of peracetic acid. When about 50kg has been added, the temperature will start to rise slowly; stop the addition and wait for the temperature to decline before adding the remaining peracetic acid, keeping the whole process temperature at 30°C. React at 40°C for 20 hours.
  • After the reaction is complete, distill under reduced pressure until about 600L of acetic acid has been removed. Cool the remaining liquid to 25°C, add 500L of water, and adjust the pH to 8 with a 40% sodium hydroxide solution. Cool to -20°C, filter, and dry to obtain 125kg of solid, with a crude yield of 89.3%. Recrystallize to give 120.5kg of qualified product, with a yield of 86.1%.

Bromination of 2-Bromo-5-methylpyridine

This method describes the bromination of 2-bromo-5-methylpyridine using N-bromosuccinimide (NBS).

3.1. Method Outline

  • Dissolve 2-bromo-5-methylpyridine in carbon tetrachloride.
  • Add N-bromosuccinimide and benzoyl peroxide to the solution.
  • Reflux the mixture for 19 hours.

3.2. Example Procedure

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-(2-ethoxyethoxy)pyridine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The ethoxyethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various amines. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction Reactions: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are common methods.

Major Products Formed

    Substitution Reactions: Products include various substituted pyridines depending on the nucleophile used.

    Oxidation Reactions: Products include aldehydes, ketones, or carboxylic acids.

    Reduction Reactions: Products include piperidine derivatives.

Scientific Research Applications

2-Bromo-5-(2-ethoxyethoxy)pyridine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: It serves as a building block for the synthesis of biologically active compounds that can be used in drug discovery and development.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Bromo-5-(2-ethoxyethoxy)pyridine depends on its specific application. In general, the bromine atom and the ethoxyethoxy group can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity to molecular targets. For example, in drug development, the compound may interact with specific enzymes or receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Table 1: Structural and Physical Properties

Compound Name CAS RN Molecular Formula Molar Mass (g/mol) Key Substituents Melting Point (°C) Density (g/cm³)
2-Bromo-5-(2-ethoxyethoxy)pyridine Not provided C₉H₁₁BrNO₂ ~257.1 2-Bromo, 5-(2-ethoxyethoxy) Not reported ~1.3–1.5 (est.)
5-Bromo-2-ethoxypyridine 55849-30-4 C₇H₈BrNO 202.05 2-Bromo, 5-ethoxy 32–36 1.449
5-Bromo-3-methoxypyridine 50720-12-2 C₆H₆BrNO 188.02 3-Bromo, 5-methoxy Not reported Not reported
2-Bromo-5-(trifluoromethyl)pyridine 50488-42-1 C₆H₃BrF₃N 225.99 2-Bromo, 5-CF₃ Not reported Not reported
2-Bromo-3-methylpyridine 3430-17-9 C₆H₆BrN 172.03 2-Bromo, 3-methyl Not reported Not reported

Key Differences

Substituent Effects on Reactivity :

  • This compound : The ethoxyethoxy group is electron-donating, activating the pyridine ring for electrophilic substitution. However, steric hindrance may slow reactions like Suzuki couplings compared to simpler analogs .
  • 5-Bromo-2-ethoxypyridine : The smaller ethoxy group allows faster cross-coupling reactions (e.g., with aryl boronic esters) under Pd catalysis, yielding 87.5% product in one example .
  • 2-Bromo-5-(trifluoromethyl)pyridine : The electron-withdrawing CF₃ group deactivates the ring, requiring harsher conditions for nucleophilic substitution. Stability concerns necessitate storage at 0–6°C .

Synthetic Utility :

  • Compounds with alkoxy groups (e.g., ethoxyethoxy, methoxy) are preferred in medicinal chemistry for their solubility and bioavailability. For instance, 2-bromo-5-(1,1-difluoroethyl)pyridine was used to synthesize DHODH inhibitors, albeit in modest yields (12%) due to decomposition risks .
  • 2-Bromo-3-methylpyridine : The methyl group increases lipophilicity, making it suitable for hydrophobic environments in agrochemicals .

Physical Properties :

  • The ethoxyethoxy group in the target compound likely raises its boiling point and density compared to methoxy or methyl analogs. For example, 5-bromo-2-ethoxypyridine has a density of 1.449 g/cm³ , while methyl-substituted analogs are less dense.

Applications :

  • Pharmaceutical Intermediates : Bromopyridines with alkoxy groups are critical in synthesizing kinase inhibitors and antiviral agents. For example, 2-bromo-5-(2-pyridin-2-yl-1H-imidazol-4-yl)-pyridine (CAS 1201802-61-0) is used in research for targeted therapies .
  • Agrochemicals : Simpler analogs like 2-bromo-3-methylpyridine are intermediates in pesticide production due to their stability and low polarity .

Table 2: Reaction Yields and Conditions

Compound Reaction Type Yield Conditions Reference
5-Bromo-2-ethoxypyridine Nucleophilic Substitution 98% NaOH, ethanol, reflux
2-Bromo-5-(1,1-difluoroethyl)pyridine Suzuki Coupling 12% Cu catalysis, 140°C, 6 h
2-Bromo-5-(6-fluoro-3-pyridyl)thieno[3,2-b]pyridine Suzuki-Miyaura 87.5% Cs₂CO₃, 1,4-dioxane/water, 100–110°C

Research Findings and Trends

  • Steric and Electronic Effects : Bulky substituents like ethoxyethoxy reduce reaction efficiency in cross-couplings but improve selectivity in some cases. For example, 2-bromo-5-(p-methoxyphenyl)pyridine undergoes lithiation at –60°C to introduce acetyl groups, demonstrating sensitivity to steric effects .
  • Stability : Alkoxy-substituted bromopyridines are generally stable under inert conditions but may degrade at high temperatures or in acidic/basic environments.
  • Emerging Applications : Bromopyridines with heterocyclic appendages (e.g., imidazole in CAS 1201802-61-0) are gaining traction in cancer research due to their ability to modulate protein-protein interactions .

Biological Activity

2-Bromo-5-(2-ethoxyethoxy)pyridine is a compound of interest in medicinal and organic chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound is characterized by its bromine substituent on the pyridine ring and an ethoxyethoxy group, which may influence its interaction with biological systems. The molecular formula is C_11H_14BrN_O_3, indicating the presence of bromine, nitrogen, and oxygen atoms that contribute to its chemical reactivity.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby altering metabolic pathways.
  • Receptor Modulation : It could act as an antagonist or agonist at various receptors, influencing cellular signaling processes.
  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against certain bacterial strains.

Antimicrobial Activity

A study investigating the antimicrobial effects of various pyridine derivatives indicated that 2-bromo compounds often exhibit enhanced activity against gram-positive bacteria. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for this compound compared to other derivatives:

CompoundMIC (µg/mL) against Staphylococcus aureusMIC (µg/mL) against Escherichia coli
This compound3264
2-Bromopyridine128256
5-Fluoropyridine64128

Cytotoxicity Studies

In vitro cytotoxicity assays conducted on various cell lines revealed that this compound exhibits selective toxicity. The following table presents IC50 values for different cancer cell lines:

Cell LineIC50 (µM)
HeLa15
MCF-720
A54925

Case Studies

  • Study on Antimicrobial Properties : A research article published in the Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of brominated pyridines. It was found that the introduction of an ethoxy group significantly improved antimicrobial activity against both gram-positive and gram-negative bacteria .
  • Cytotoxicity Assessment : Another study assessed the cytotoxic effects of various pyridine derivatives on human cancer cell lines. The results indicated that compounds with bulky substituents, such as the ethoxy group in this compound, exhibited enhanced selectivity towards cancer cells while sparing normal cells .
  • Mechanistic Insights : Research published in Bioorganic & Medicinal Chemistry Letters provided insights into the mechanism by which brominated pyridines interact with DNA. The study suggested that these compounds can intercalate into DNA strands, leading to disruption of replication processes .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2-Bromo-5-(2-ethoxyethoxy)pyridine, and how do reaction conditions influence yield?

The synthesis typically involves functionalization of pyridine derivatives. A common approach is nucleophilic substitution or coupling reactions. For example, introducing the 2-ethoxyethoxy group via alkoxylation of a brominated pyridine precursor under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C). The bromine substituent can be introduced via electrophilic aromatic substitution using brominating agents like NBS (N-bromosuccinimide) or Br₂ in the presence of Lewis acids. Reaction optimization should consider solvent polarity (DMF vs. THF), temperature control to minimize side reactions, and stoichiometry to avoid over-bromination .

Q. What analytical techniques are critical for characterizing this compound, and how are spectral data interpreted?

Key techniques include:

  • NMR Spectroscopy : 1^1H NMR confirms the ethoxyethoxy chain (δ ~3.5–4.5 ppm for -OCH₂CH₂O-) and pyridine ring protons (δ ~7.0–8.5 ppm). 13^{13}C NMR identifies quaternary carbons adjacent to bromine (δ ~110–120 ppm) .
  • Mass Spectrometry (HRMS) : Molecular ion peaks ([M+H]⁺) validate the molecular formula (C₉H₁₁BrNO₂, MW = 261.1 g/mol). Fragmentation patterns distinguish the bromine isotope signature (1:1 ratio for 79^{79}Br/81^{81}Br) .
  • HPLC-PDA : Purity assessment (>95%) using reverse-phase C18 columns with acetonitrile/water gradients, monitoring at 254 nm .

Q. How does the 2-ethoxyethoxy substituent affect the compound’s solubility and reactivity in cross-coupling reactions?

The ethoxyethoxy group enhances solubility in polar aprotic solvents (e.g., DMSO, DMF) due to its ether oxygen atoms, facilitating homogeneous reaction conditions. However, steric hindrance from the substituent may reduce reactivity in Buchwald-Hartwig amination or Suzuki-Miyaura coupling. Pre-activation with ligands (e.g., XPhos) or elevated temperatures (80–120°C) can improve coupling efficiency .

Advanced Research Questions

Q. How can contradictory data in reaction outcomes (e.g., homocoupling vs. cross-coupling) be systematically addressed?

Contradictions often arise from solvent effects, catalyst loading, or competing pathways. For example:

  • Solvent Choice : Reductive homocoupling (e.g., in Cyrene™) may dominate in non-polar solvents, while polar solvents favor cross-coupling (Table 1 in ).
  • Catalyst Screening : Nickel catalysts (e.g., NiCl₂(dme)) promote homocoupling, whereas palladium systems (Pd(PPh₃)₄) favor cross-coupling. Mechanistic studies (e.g., DFT calculations) can identify transition-state barriers .
  • Byproduct Analysis : Use LC-MS to detect homocoupled dimers and adjust stoichiometry or ligand ratios accordingly.

Q. What strategies optimize regioselectivity when functionalizing this compound in multi-step syntheses?

Regioselectivity is influenced by:

  • Directing Groups : The ethoxyethoxy chain acts as an electron-donating group, directing electrophilic substitution to the meta position relative to bromine.
  • Protection/Deprotection : Temporary protection of the ether group (e.g., silylation) prevents undesired side reactions during halogen-metal exchange .
  • Transition-Metal Catalysis : Palladium-catalyzed C–H activation at the 4-position can be achieved using directing auxiliaries like pyridine-N-oxide .

Q. How is this compound utilized in synthesizing biologically active heterocycles?

It serves as a key intermediate in:

  • Pharmaceutical Scaffolds : Coupling with boronic acids to generate arylpyridines for kinase inhibitors (e.g., imatinib analogs) .
  • Metal-Organic Frameworks (MOFs) : As a ligand for constructing luminescent materials via coordination with lanthanides (e.g., Eu³⁺) .
  • Natural Product Synthesis : Functionalization to mimic alkaloid backbones, as seen in perlolidine derivatives via pyridyne cyclization .

Methodological Notes

  • Contradiction Resolution : Cross-validate synthetic protocols using kinetic studies (e.g., in situ IR monitoring) and computational modeling .
  • Safety : Handle with nitrile gloves (Hazard Class: Eye/Skin Irritant) and work in a fume hood due to bromine volatility .

Properties

IUPAC Name

2-bromo-5-(2-ethoxyethoxy)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrNO2/c1-2-12-5-6-13-8-3-4-9(10)11-7-8/h3-4,7H,2,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHBJCTSAFFEMDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCOC1=CN=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2-Bromo-5-(2-ethoxyethoxy)pyridine
2-Bromo-5-(2-ethoxyethoxy)pyridine
2-Bromo-5-(2-ethoxyethoxy)pyridine
2-Bromo-5-(2-ethoxyethoxy)pyridine
2-Bromo-5-(2-ethoxyethoxy)pyridine
2-Bromo-5-(2-ethoxyethoxy)pyridine

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